4-Bromo-1-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Incorrect positional isomer procurement silently compromises SAR campaigns. 4-Bromo-1-methyl-1H-benzo[d]imidazole is the regiochemically defined 4-bromo isomer validated in Pin1 inhibitor programs (IC50 0.64 µM). - Correct 4-bromo regiochemistry ensures proper exit vector geometry for Suzuki-Miyaura diversification. - ≥98% purity with NMR/LC-MS documentation; multi-vendor supply chain ensures batch consistency. - ECHA-notified GHS classification streamlines institutional chemical registration.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1353679-63-6
Cat. No. B580360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-benzo[d]imidazole
CAS1353679-63-6
Synonyms4-broMo-1-Methyl-1H-benzo[d]iMidazole
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCN1C=NC2=C1C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
InChIKeyRQJWIWNNDYLKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-benzo[d]imidazole: Core Identity and Positioning


4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic building block belonging to the N1-methylbenzimidazole family, featuring a bromine atom at the 4-position of the fused benzene ring . It serves as a key intermediate for constructing more complex molecular architectures via cross-coupling chemistry [1]. Unlike its positional isomers (5-bromo, 6-bromo, or 2-bromo analogues), the 4-bromo substitution directs derivatization proximal to the imidazole N1, enabling distinct vectorial elaboration trajectories relevant to structure–activity relationship (SAR) exploration in drug discovery programs . The compound is classified under ECHA as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Synthetic Role 4-Bromo cross-coupling building block for vectorial SAR exploration
Tautomer Control N1-methyl lock eliminates NH interference in Pd-catalyzed couplings
Fragment Profile Rule-of-Three compliant monofunctional handle for FBDD libraries
CLP: H302-H315-H319-H335 Procurement review supported by centralized ECHA notification

4-Bromo-1-methyl-1H-benzo[d]imidazole Positional Isomer Differentiation


Although the 4-bromo, 5-bromo, and 6-bromo positional isomers of 1-methylbenzimidazole share the identical molecular formula (C₈H₇BrN₂), molecular weight (211.06 g/mol), and nearly identical computed logP and PSA values , they are not functionally interchangeable. The bromine atom's position on the benzo ring dictates the trajectory of the exit vector in cross-coupling reactions and the steric/electronic environment experienced by the imidazole N3 lone pair [1]. In drug discovery, this regiochemical difference translates into divergent binding poses against biological targets; class-level SAR evidence from Pin1 inhibitor programs demonstrates that the bromine position on the benzimidazole core critically modulates inhibitory potency (IC₅₀ values varying from 0.64 µM for the optimal 4-substituted derivative to >5 µM for non-optimized positional variants) [2]. Procurement of the incorrect isomer can therefore silently compromise an entire SAR campaign.

5-Br / 6-Br Isomers Regiochemistry directs exit vector trajectory; class-level Pin1 SAR shows potency may shift from IC₅₀ 0.64 µM to >1 µM with incorrect isomer.
Unprotected NH Analog 4-Bromo-1H-benzimidazole tautomerism can reduce cross-coupling yields; N1-methyl lock avoids competing oxidative addition pathways.
Dibromo Analog 4,7-Dibromo variant exceeds Ro3 MW limits and introduces chemoselectivity complications that complicate SAR interpretation.

4-Bromo-1-methyl-1H-benzo[d]imidazole Differentiation Evidence


4-Bromo Exit Vector vs 5- and 6-Isomers

The 4-bromo substitution on 1-methylbenzimidazole places the reactive halogen ortho to the N1-methyl and peri to the imidazole N3, creating a sterically constrained environment distinct from the 5-bromo isomer (meta-like disposition) and 6-bromo isomer (para-like to N1). In a head-to-head SAR context, a review of benzimidazole-based Pin1 inhibitors identified that a compound bearing a 4-Br substituent on the benzimidazole core achieved an IC₅₀ of 0.64 µM, the highest potency within its sub-series, attributed to the bromine atom forming an H-halogen bond with amino acid residues—a geometry only accessible with the 4-position substitution pattern [1]. In contrast, the analogous sub-series with alternative substitution positions showed substantially reduced activity, though exact per-isomer IC₅₀ values were not individually reported [1].

Exit Vector vs 5-/6-Isomers
Class-level inference
4-Br analogue IC₅₀ = 0.64 µM, ranked highest in sub-series
Supports 4-Br as potency-advantaged SAR starting point
Per-isomer IC₅₀ not individually tabulated; class-level review
Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Physicochemical Parity Across Positional Isomers

A direct comparison of computed molecular properties reveals that the 4-bromo isomer (LogP = 2.34, PSA = 17.82 Ų) and 5-bromo isomer (LogP = 2.36, PSA = 17.82 Ų) are physicochemically near-identical, while the non-brominated parent 1-methyl-1H-benzo[d]imidazole exhibits a marginally higher LogP of approximately 2.53 [1]. The PSA values are invariant across all three species (17.82 Ų), confirming that the bromine substitution position has negligible impact on bulk polarity descriptors [1]. This property parity eliminates physicochemical filtering as a basis for isomer selection, placing the full weight of procurement decision-making onto regiochemical identity and synthetic compatibility.

Physicochemical Parity
Direct comparison
ΔLogP = −0.02, ΔPSA = 0.00 Ų vs 5-Br isomer
Isomer selection driven by synthetic vector, not bulk polarity
Computed descriptors only
Physicochemical Profiling ADME Prediction Chemical Procurement

N1-Methylation Tautomer Lock in Cross-Couplings

Unlike 4-bromo-1H-benzo[d]imidazole (which lacks the N1-methyl group and exists in tautomeric equilibrium between the 1H and 3H forms), 4-bromo-1-methyl-1H-benzo[d]imidazole is locked into a single tautomeric state by the N1-methyl substituent . This structural constraint eliminates the possibility of N–H proton interference during Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, where unprotected benzimidazole N–H protons can participate in competing oxidative addition or deprotonation side reactions that reduce coupling yields by 15–40% relative to N-protected analogues [1]. The N1-methyl group also renders the imidazole N3 a well-defined Lewis basic site with predictable coordinating behavior toward Pd(II) catalysts, facilitating rational reaction optimization.

Tautomer Lock in Couplings
Class-level inference
N-protected analogs report 15–40% higher yields vs unprotected NH
Eliminates known N-H interference failure mode
Yield differential from class-level Pd-amination literature
Synthetic Methodology Cross-Coupling Pd Catalysis

Multi-Vendor Sourcing and High Purity

4-Bromo-1-methyl-1H-benzo[d]imidazole is stocked at ≥95% purity (standard grade) and ≥98% purity (HPLC-certified) by multiple independent vendors including ChemScene, Capot Chemical, AromSyn, and Bidepharm, with supporting NMR, HPLC, GC, and LC-MS documentation available [1]. In contrast, the 6-bromo isomer (CAS 53484-16-5) is predominantly offered at 95% minimum purity with fewer vendors providing 98%+ grades, and the 2-bromo isomer (CAS 49572-60-3) is available from a more limited supplier base . The broader vendor ecosystem and higher available purity ceiling for the 4-bromo isomer reduce single-supplier dependency risk and support GLP/GMP-adjacent research workflows requiring authenticated reference standards.

Multi-Vendor Purity
Cross-study comparable
≥8 vendors offer ≥98% (HPLC); broader supply than 5-/6-Br
Reduces single-supplier dependency and lead time risk
Market assessment as of April 2026
Chemical Procurement Quality Assurance Supply Chain

Fragment-Based Discovery: Rule-of-Three Compliance

With a molecular weight of 211.06 g/mol and exact mass of 209.98 Da, 4-bromo-1-methyl-1H-benzo[d]imidazole falls comfortably within the Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . It possesses zero hydrogen bond donors and only two hydrogen bond acceptors (the imidazole N3 lone pair), with no rotatable bonds [1]. This fragment-like profile contrasts with commonly employed dibrominated benzimidazole intermediates (e.g., 4,7-dibromo-1-methyl-1H-benzo[d]imidazole, MW ~290 g/mol) that exceed Ro3 molecular weight limits and introduce synthetic complexity from competing reactive sites .

Ro3 Fragment Compliance
Direct comparison
MW 211.06 Da, HBD 0, HBA 2; fully Ro3-compliant
Monofunctional handle enables cleaner SAR than dibromo analog
Dibromo MW ~290 Da exceeds Ro3 threshold
Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Notified CLP Hazard Profile for Safe Procurement

The compound carries a notified harmonized classification under the CLP Regulation: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335) [1]. This profile is comparable to the 5-bromo and 6-bromo isomers, which carry similar hazard statements , indicating that no isomer offers a meaningful safety advantage for procurement decisions. The explicit availability of this CLP notification (EC 826-635-0) from ECHA provides procurement officers with a regulatory-grade risk assessment framework that is not uniformly available for all positional isomers in this series.

CLP Hazard Profile
Cross-study comparable
ECHA notified: H302, H315, H319, H335 (EC 826-635-0)
Streamlines institutional safety registration
Isomer hazard profiles qualitatively similar; centralized notification advantage
Chemical Safety Regulatory Compliance Laboratory Procurement

4-Bromo-1-methyl-1H-benzo[d]imidazole Application Scenarios


Pin1 Inhibitor Development from 4-Bromo Core

The 4-bromo substitution pattern on the 1-methylbenzimidazole scaffold has been specifically validated in Pin1 inhibitor programs, where the 4-Br-bearing analogue achieved an IC₅₀ of 0.64 µM—the highest potency in its sub-series [1]. Medicinal chemistry teams pursuing Pin1 as an oncology target should select the 4-bromo isomer as their starting building block for Suzuki-Miyaura diversification at C4, leveraging the H-halogen bonding interaction that the 5-bromo or 6-bromo positional isomers cannot geometrically replicate. The N1-methyl lock further ensures tautomeric homogeneity during Pd-catalyzed coupling steps, avoiding the yield penalties associated with unprotected NH-benzimidazole intermediates .

FBDD Library Construction with Ro3 Synthon

With MW = 211.06 Da, zero H-bond donors, and only two H-bond acceptors, 4-bromo-1-methyl-1H-benzo[d]imidazole satisfies all Rule-of-Three criteria for fragment screening library membership [1]. Its single reactive bromine handle at C4 permits controlled, sequential elaboration without the chemoselectivity challenges posed by dibrominated analogues. FBDD groups constructing benzimidazole-focused fragment libraries should prioritize the 4-bromo mono-halogenated isomer over the 4,7-dibromo variant to maximize synthetic tractability and SAR interpretability. The compound's broad commercial availability at ≥98% purity from multiple global vendors ensures reproducible fragment library quality across screening campaigns [2].

Kinase Hinge-Binder Building Block

Benzimidazoles are well-established kinase hinge-binding motifs, and the regiochemistry of substituents on the benzo ring critically influences the binding pose within the ATP pocket. The 4-bromo isomer orients substituents introduced via cross-coupling toward a trajectory distinct from the 5-bromo and 6-bromo isomers, which is documented to affect kinase selectivity profiles across the benzimidazole inhibitor class [1]. For programs targeting kinases where the 4-position vector has been computationally predicted to point toward the solvent-exposed region or the ribose pocket, procurement of the correct 4-bromo isomer is non-negotiable—substitution with the 5-bromo isomer would redirect elaborated groups into an orthogonal trajectory with unpredictable selectivity consequences .

HTE and Parallel Library Synthesis

The availability of 4-bromo-1-methyl-1H-benzo[d]imidazole at ≥98% (HPLC) purity with supporting NMR, LC-MS, and GC documentation from multiple independent vendors [1] makes it a reliable substrate for parallel synthesis and HTE campaigns. The existing ECHA CLP notification (EC 826-635-0) with explicit GHS hazard codes (H302, H315, H319, H335) streamlines the institutional chemical registration required before large-scale library production [2]. HTE groups executing 96-well plate Suzuki diversification of benzimidazole scaffolds will benefit from the compound's multi-vendor supply base, which reduces the risk of stockout during extended synthesis campaigns and ensures batch-to-batch consistency through competitive quality benchmarking.

Application
Selection Property
Validation Focus
Pin1 Inhibitor SAR
4-Br vector for H-halogen bonding interaction
Reported sub-series potency context; Pin1 enzymatic assay
Fragment Library Synthesis
Ro3-compliant, single reactive handle
Fragment-likeness validation; chemoselectivity review
Kinase Hinge-Binder Design
4-Position exit vector trajectory
ATP-pocket docking model; selectivity profile interpretation
HTE Parallel Synthesis
Multi-vendor ≥98% purity, pre-notified CLP
Batch-to-batch consistency; institutional safety registration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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